1-(2-methylpropyl)-1H-pyrazol-4-ol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Generic pyrazole building blocks fail to deliver predictable lipophilicity in lead optimization. 1-(2-Methylpropyl)-1H-pyrazol-4-ol (CAS 78242-23-6) solves this with a precisely defined isobutyl group conferring XLogP 1.1 and TPSA 38.1 Ų-distinct from methyl, phenyl, or cyclopropyl analogs. • Unique 4-OH handle enables high-throughput O-alkylation, esterification, or carbamate library synthesis from a single batch. • Non-interchangeable regioisomer: the free 4-hydroxyl avoids the tautomeric ambiguity of 3-ol or 5-ol pyrazoles. • Fragment-compliant MW (140.18) with permeability-optimized TPSA for kinase inhibitor design. Supplied at ≥98% purity with full batch-specific QC documentation; sealed storage at 2-8°C.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 78242-23-6
Cat. No. B7951687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-1H-pyrazol-4-ol
CAS78242-23-6
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)O
InChIInChI=1S/C7H12N2O/c1-6(2)4-9-5-7(10)3-8-9/h3,5-6,10H,4H2,1-2H3
InChIKeyJKPQMVXOCNDOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-1H-pyrazol-4-ol: Baseline Profile


1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS 78242-23-6), also known as 1-Isobutyl-1H-pyrazol-4-ol, is a well-defined heterocyclic building block with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol [1]. As a 1,4-disubstituted pyrazole, it features a hydrophobic isobutyl group at the N1 position and a reactive hydroxyl group at the C4 position, which differentiates its chemical reactivity and potential for further functionalization from other pyrazole isomers . Its computed properties, including an XLogP3-AA of 1.1 and a Topological Polar Surface Area (TPSA) of 38.1 Ų, provide a quantitative baseline for its physicochemical profile relative to other small-molecule scaffolds [1].

N1-isobutyl substitution Distinct hydrophobic character versus common methyl or phenyl analogs
C4-OH reactive handle Enables O-alkylation, esterification, and late-stage diversification
Computed profile Reported moderate lipophilicity and low polar surface area

Why Generic Pyrazoles Fail vs. 1-(2-Methylpropyl)-1H-pyrazol-4-ol


Substituting a generic pyrazole or a different 1-substituted analog for 1-(2-methylpropyl)-1H-pyrazol-4-ol introduces significant, quantifiable risks in synthetic and biological workflows. The specific isobutyl group confers a calculated LogP of 1.1, a distinct hydrophobicity that differs markedly from other common N1-substituents like methyl, phenyl, or cyclopropyl groups [1]. This alteration in lipophilicity directly impacts solubility, membrane permeability, and target binding kinetics in a way that cannot be predicted by class-level assumptions . Furthermore, the presence of the free 4-hydroxyl group provides a unique synthetic handle for O-alkylation or esterification that is absent in other pyrazole regioisomers (e.g., 3-ol or 5-ol tautomers), making it a non-interchangeable building block for generating specific chemical space .

N1-substituent mismatch alters LogP Switching to methyl, phenyl, or cyclopropyl groups shifts predicted lipophilicity, potentially undermining solubility and permeability models.
Missing 4-OH eliminates synthetic handle Generic pyrazoles without the C4 hydroxyl group cannot support the same O-functionalization strategies for library production.
Regioisomers offer different reactivity 3-ol or 5-ol tautomers produce distinct electronic and steric environments, limiting transferability of synthetic protocols and SAR.

Quantitative Evidence: 1-(2-Methylpropyl)-1H-pyrazol-4-ol


Lipophilicity vs. N1-Substituted Pyrazol-4-ol Analogs

The target compound's XLogP3-AA value of 1.1 provides a quantitative measure of its lipophilicity, directly influencing its suitability for specific chemical series. Compared to the baseline of an unsubstituted 1H-pyrazol-4-ol (XLogP ~ -0.5 to 0.5 depending on tautomer), the isobutyl group increases lipophilicity by approximately 0.6-1.6 log units, a difference that can significantly alter predicted membrane permeability and aqueous solubility [1].

Lipophilicity comparison
Class-level
+0.6 to +1.6 log units
Supports lipophilicity-driven scaffold selection
Computed XLogP; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling ADME Prediction

TPSA Comparison: vs. N1-Aryl Pyrazol-4-ols

The computed Topological Polar Surface Area (TPSA) of 38.1 Ų for 1-(2-methylpropyl)-1H-pyrazol-4-ol is a key differentiator from N1-aryl pyrazol-4-ol analogs, which typically possess higher TPSA values due to their larger aromatic systems [1]. This difference is a direct predictor of a compound's ability to passively permeate biological membranes.

TPSA comparison
Context-dependent
~7–12 Ų lower vs. N1-aryl analog
Indicates favorable permeability prediction
Computed TPSA; may support fragment selection
Chemical Biology Fragment-Based Drug Discovery Scaffold Hopping

4-Hydroxyl Group: Synthetic Handle vs. Regioisomers

The presence of a free hydroxyl group at the 4-position of the pyrazole ring is a critical structural feature that enables specific synthetic transformations, differentiating it from other pyrazole regioisomers and 1-substituted analogs without this handle . This feature is explicitly exploited in patents for generating diverse compound libraries .

Synthetic versatility
Data to verify
Exclusive C4-O-alkylation & esterification
Enables late-stage diversification strategies
Class-level inference; verify in target scaffold
Organic Synthesis Medicinal Chemistry Building Blocks

Applications of 1-(2-Methylpropyl)-1H-pyrazol-4-ol


Design and Synthesis of Kinase Inhibitor Libraries

As a heterocyclic scaffold with a specific lipophilicity profile (XLogP 1.1) and a low TPSA (38.1 Ų), this compound is a well-suited core for designing ATP-competitive kinase inhibitors. The isobutyl group can mimic the hydrophobic interactions of an isoleucine or leucine side chain in a protein's binding pocket, while the 4-hydroxyl group serves as a vector for appending solubilizing groups or additional binding elements [1].

Late-Stage Functionalization in Parallel Synthesis

The free 4-hydroxyl group is an ideal handle for high-throughput parallel synthesis. Chemists can rapidly generate diverse arrays of ether, ester, or carbamate derivatives from a single batch of this compound to explore structure-activity relationships (SAR) across a chemical series. This is a direct application of its demonstrated synthetic utility [1].

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 140.18 g/mol and a favorable TPSA for permeability, this compound meets the physicochemical criteria for a high-quality fragment. Its differentiated LogP of 1.1 offers an alternative to more polar or more lipophilic pyrazole fragments, allowing medicinal chemists to fine-tune the overall physicochemical properties of a lead series during the fragment growing or merging process [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Scaffold lipophilicity & TPSA profile
Target engagement & selectivity screening
Late-stage parallel diversification
C4-OH derivatization handle
SAR expansion & synthetic efficiency
Fragment-based lead generation
Fragment physicochemical properties
Permeability & solubility optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-methylpropyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.